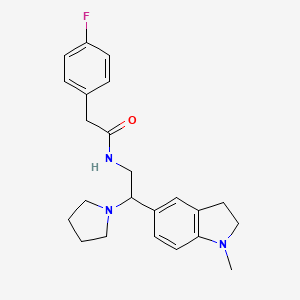
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H28FN3O and its molecular weight is 381.495. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Src Kinase Inhibitory and Anticancer Activities
Compounds with structural similarities to "2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" have been evaluated for their potential as Src kinase inhibitors and anticancer agents. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, structurally related through the presence of acetamide groups and aromatic moieties, have shown inhibitory activities against Src kinase, which plays a critical role in cancer progression. These compounds have been evaluated for their potential to inhibit cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia, highlighting their relevance in cancer research and potential therapeutic applications (Asal Fallah-Tafti et al., 2011).
Antiallergic Agents
Another research avenue for compounds with similar structural features involves the development of antiallergic agents. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which share the acetamide functional group and aromatic components, have been synthesized and tested for their antiallergic properties. These compounds have shown promising results in inhibiting histamine release and IL-4 production, suggesting potential applications in treating allergic reactions and conditions (Cecilia Menciu et al., 1999).
Molecular Sensing and Imaging
Compounds with acetamide linkages and aromatic units have also been explored for their potential in molecular sensing and imaging applications. A chemosensor based on acetamide derivatives has been developed for detecting Zn2+ ions in living cells and aqueous solutions. The sensor demonstrated remarkable fluorescence enhancement upon Zn2+ binding, offering a practical system for monitoring Zn2+ concentrations, which is crucial in various biological and environmental contexts (G. Park et al., 2015).
Drug Metabolism Studies
The metabolism of novel pharmaceutical compounds, including those with acetamide functional groups, is a critical aspect of drug development. Research into the phase I metabolism of new drugs can provide valuable insights into their biotransformation, aiding in the development of more effective and safer therapeutic agents. Studies on compounds like FYL-67, an oxazolidinone antibacterial drug with structural similarities, have identified key metabolites and metabolic pathways, contributing to our understanding of drug metabolism and pharmacokinetics (Zitai Sang et al., 2016).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O/c1-26-13-10-19-15-18(6-9-21(19)26)22(27-11-2-3-12-27)16-25-23(28)14-17-4-7-20(24)8-5-17/h4-9,15,22H,2-3,10-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTAZZXOZYRWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2450016.png)
![2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2450017.png)
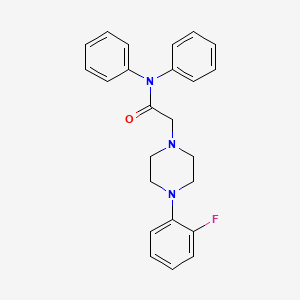
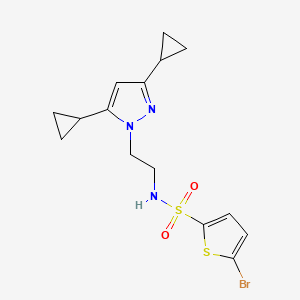
![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)

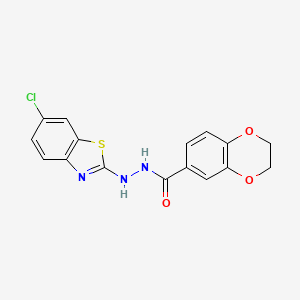
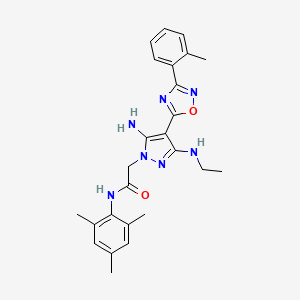
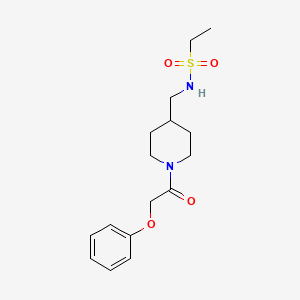
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyridazine](/img/structure/B2450037.png)